molecular formula C11H10N2O2 B11899374 N-(8-hydroxyquinolin-5-yl)acetamide

N-(8-hydroxyquinolin-5-yl)acetamide

Cat. No.: B11899374
M. Wt: 202.21 g/mol
InChI Key: YATHWKGKLIXEFF-UHFFFAOYSA-N
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Description

N-(8-hydroxyquinolin-5-yl)acetamide is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates the 8-hydroxyquinoline moiety, which is a bicyclic structure consisting of a pyridine ring fused to a phenol ring, with a hydroxyl group at position 8.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-hydroxyquinolin-5-yl)acetamide typically involves the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(8-hydroxyquinolin-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted acetamides .

Scientific Research Applications

N-(8-hydroxyquinolin-5-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(8-hydroxyquinolin-5-yl)acetamide involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts essential biological processes in microorganisms and cancer cells, leading to their death. The compound also interacts with various molecular targets and pathways, including DNA and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-hydroxyquinolin-5-yl)acetamide is unique due to the specific positioning of the acetamide group, which enhances its ability to chelate metal ions and interact with biological targets.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

N-(8-hydroxyquinolin-5-yl)acetamide

InChI

InChI=1S/C11H10N2O2/c1-7(14)13-9-4-5-10(15)11-8(9)3-2-6-12-11/h2-6,15H,1H3,(H,13,14)

InChI Key

YATHWKGKLIXEFF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC=NC2=C(C=C1)O

Origin of Product

United States

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